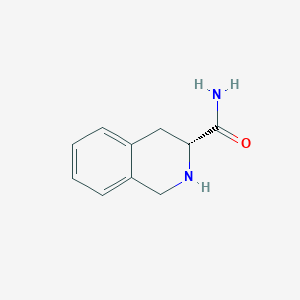
(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including (R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide, have shown a broad spectrum of biological potentials. These compounds are known for their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other pharmacological activities. Their importance in modern therapeutics is underscored by their role in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Interaction with Nucleic Acids and Antiviral Properties
Isoquinoline derivatives' interaction with nucleic acids and their antiviral properties highlight their potential in drug discovery. Their binding to DNA and RNA, modulating the biological processes at the molecular level, opens avenues for designing new therapeutics against viruses and other pathogens (Basu & Kumar, 2018). This aspect is crucial for developing drugs with a unique mechanism of action, especially in treating viral infections where resistance is a growing concern.
Role in Metal Extraction and Environmental Cleanup
This compound and its derivatives play a significant role in extracting metals from industrial wastewater, soil, and spent raw materials. Their efficiency in recovering heavy metals, lanthanides, actinides, and noble metals from various sources is of particular interest for environmental cleanup and recycling of precious materials (Yudaev & Chistyakov, 2022).
Therapeutic Potentials and Drug Design
The structural flexibility and bioisosteric properties of isoquinoline derivatives make them suitable candidates for designing novel drugs with enhanced pharmacological profiles. Their potential in targeting nucleic acids and specific proteins, along with their ability to modulate various biochemical pathways, underscore their significance in therapeutic development and drug design (K. Bhadra & G. Kumar, 2012).
Mecanismo De Acción
The mechanism of action of amides involves various steps. For instance, the reduction of amides by LiAlH4 involves the initial deprotonation step followed by the nucleophilic addition of the hydride ion . The hydrolysis of amides involves protonation of the amide on oxygen followed by attack of water on the carbonyl carbon .
Safety and Hazards
Direcciones Futuras
Amides have significant potential for future research and applications. For instance, antimicrobial peptides (AMPs) have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . The compounds involved in the hydroxycinnamic acid amide (HCAA) pathway are an important class of metabolites in plants and exhibit pivotal roles in plant–pathogen interactions .
Propiedades
IUPAC Name |
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMNKDRNEZZRBW-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
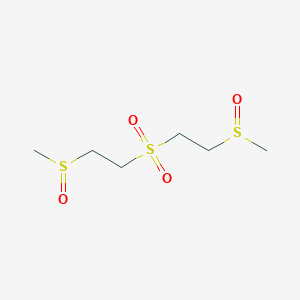

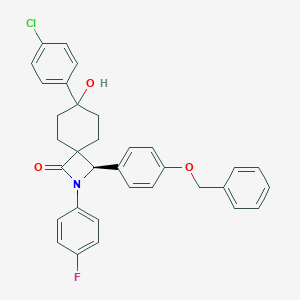
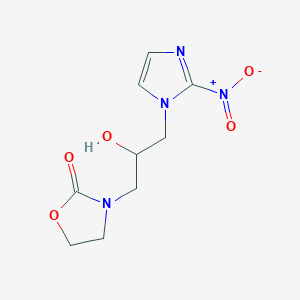
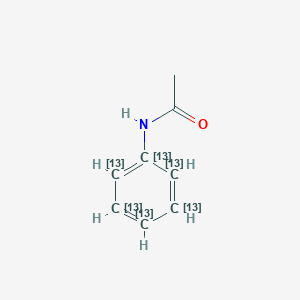
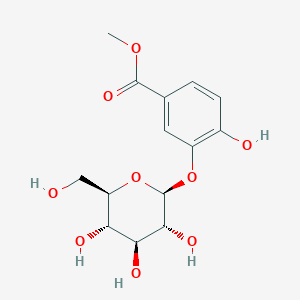
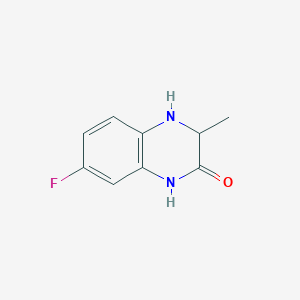

acetate](/img/structure/B138785.png)

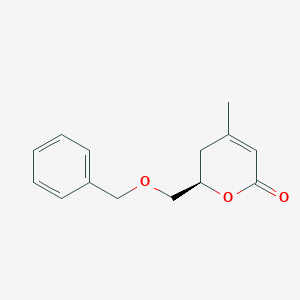
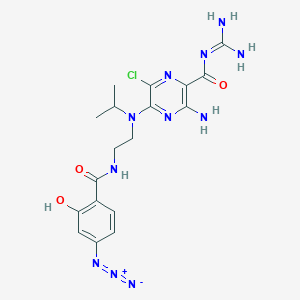
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)

